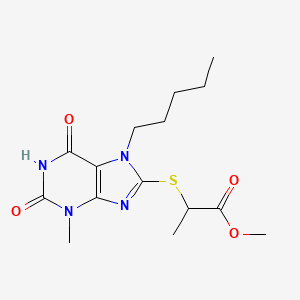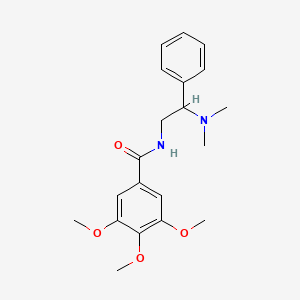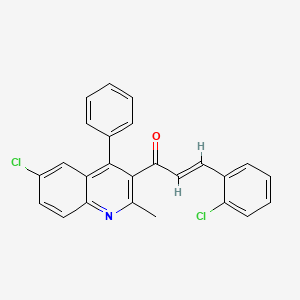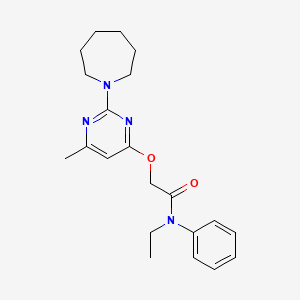![molecular formula C14H15N3O3S2 B2908771 Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate CAS No. 1146979-57-8](/img/structure/B2908771.png)
Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate, also known as MPTC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTC is a thiazole derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate is not fully understood, but studies have suggested that Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate exerts its effects through various pathways. Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate has been reported to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate has also been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress-induced damage.
Biochemical and physiological effects
Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate has been shown to exhibit various biochemical and physiological effects. Studies have reported that Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate induces cell cycle arrest and apoptosis in cancer cells, reduces the production of pro-inflammatory cytokines, and protects neurons from oxidative stress-induced damage. Additionally, Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate has been reported to increase the expression of antioxidant enzymes, reducing oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate has several advantages for lab experiments, including its ease of synthesis and potent activity against cancer cells. Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate has been shown to have good stability in various solvents, and its activity has been reported to be unaffected by pH changes. However, Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate research, including the development of Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate and to identify its molecular targets. Furthermore, Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate's potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders, should be explored.
Méthodes De Synthèse
Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate can be synthesized using various methods, including the reaction of ethyl 2-bromo-4-(phenylcarbamoyl)thiazole-5-carboxylate with methyl mercaptan in the presence of a base. Another method involves the reaction of ethyl 2-(methylsulfanyl)-4-aminobenzoate with thionyl chloride, followed by the reaction with 2-aminothiazole-4-carboxylic acid. These methods have been reported in the literature and have been used to synthesize Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate with good yields.
Applications De Recherche Scientifique
Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory activity. Studies have shown that Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate has also been shown to have neuroprotective effects, protecting neurons from oxidative stress-induced damage. Additionally, Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate has been reported to exhibit anti-inflammatory activity, reducing the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
ethyl 2-methylsulfanyl-4-(phenylcarbamoylamino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-3-20-12(18)10-11(17-14(21-2)22-10)16-13(19)15-9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXXTMXDWWUHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)SC)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide](/img/structure/B2908690.png)

![ethyl (2E)-3-[(4-methylphenyl)amino]-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate](/img/structure/B2908693.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2908696.png)




![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2908702.png)


